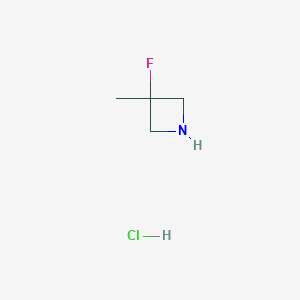3-Fluoro-3-methylazetidine hydrochloride
CAS No.: 1427379-42-7
Cat. No.: VC2575580
Molecular Formula: C4H9ClFN
Molecular Weight: 125.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427379-42-7 |
|---|---|
| Molecular Formula | C4H9ClFN |
| Molecular Weight | 125.57 g/mol |
| IUPAC Name | 3-fluoro-3-methylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C4H8FN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H |
| Standard InChI Key | ZKVDMAPGKXMHFO-UHFFFAOYSA-N |
| SMILES | CC1(CNC1)F.Cl |
| Canonical SMILES | CC1(CNC1)F.Cl |
Introduction
Chemical Properties and Structure
3-Fluoro-3-methylazetidine hydrochloride is characterized by its distinct chemical structure featuring a four-membered azetidine ring with fluorine and methyl substituents at the 3-position. The ring strain of the azetidine system contributes to its unique reactivity patterns, while the fluorine atom introduces electronegative properties that influence molecular interactions.
Basic Properties
The basic chemical properties of 3-Fluoro-3-methylazetidine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1375472-05-1; 1427379-42-7 |
| Molecular Formula | C₄H₉ClFN |
| Molecular Weight | 125.57 g/mol |
| IUPAC Name | 3-fluoro-3-methylazetidine hydrochloride |
| SMILES Notation | CC1(F)CNC1.[H]Cl |
| Purity (Commercial) | Typically ≥97% |
| Physical State | Solid |
| Storage Conditions | Room temperature |
The compound consists of a four-membered azetidine ring with a methyl group and fluorine atom both attached to the carbon at position 3. This unique structural arrangement contributes to its chemical behavior and potential applications in various fields .
Structural Features
The key structural features of 3-Fluoro-3-methylazetidine hydrochloride include:
-
A four-membered azetidine ring containing a nitrogen atom
-
A methyl group at the 3-position
-
A fluorine atom at the 3-position (geminal to the methyl group)
-
A hydrochloride salt form, which enhances stability and solubility in polar solvents
The presence of fluorine is particularly significant as it introduces strong electronegativity and can enhance metabolic stability in biological systems. The strained four-membered ring contributes to the compound's reactivity, making it valuable in chemical synthesis applications.
Synthesis Methods
The synthesis of 3-Fluoro-3-methylazetidine hydrochloride involves specific chemical transformations to introduce the fluorine atom at the designated position and form the hydrochloride salt.
General Synthetic Route
The primary synthetic pathway for 3-Fluoro-3-methylazetidine hydrochloride typically follows a two-step process:
-
Fluorination of 3-methylazetidine using appropriate fluorinating agents
-
Treatment with hydrochloric acid to form the hydrochloride salt
This process has been optimized for industrial applications to ensure high yields and purity of the final product.
Fluorination Techniques
The fluorination step is critical in the synthesis and can be accomplished using several methods:
-
Reaction with nucleophilic fluorinating agents
-
Electrophilic fluorination techniques
-
Deoxyfluorination of corresponding alcohols
The choice of fluorinating agent and reaction conditions significantly impacts the yield and stereoselectivity of the reaction. Common fluorinating agents may include diethylaminosulfur trifluoride (DAST) or related compounds that can effectively introduce fluorine at the desired position.
Salt Formation
The formation of the hydrochloride salt typically involves treating the free base (3-Fluoro-3-methylazetidine) with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent. This step enhances the compound's stability and modifies its physicochemical properties for storage and application purposes.
Applications in Research and Development
3-Fluoro-3-methylazetidine hydrochloride has found applications across various fields, particularly in pharmaceutical research and chemical synthesis.
Pharmaceutical Applications
In pharmaceutical research, this compound serves multiple functions:
-
Building block for more complex pharmaceutical molecules
-
Scaffold in medicinal chemistry for developing novel therapeutic agents
-
Component in structure-activity relationship studies
The unique properties conferred by the fluorine substitution make it particularly valuable in drug discovery processes, as fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
Chemical Synthesis Applications
As a synthetic intermediate, 3-Fluoro-3-methylazetidine hydrochloride offers several advantages:
-
Serves as a versatile building block in organic synthesis
-
Enables the introduction of the azetidine structural motif into complex molecules
-
Provides a handle for further functionalization through the nitrogen atom
-
Allows for stereoselective synthesis when used in appropriate reactions
These applications make it a valuable tool in the synthesis of diverse chemical entities with potential biological activity .
Protein Degrader Building Blocks
One emerging application is the use of 3-Fluoro-3-methylazetidine hydrochloride in the development of protein degraders, which are innovative therapeutics designed to eliminate specific disease-causing proteins . This application leverages the compound's structural features to create molecules that can selectively bind to target proteins and facilitate their degradation through cellular mechanisms.
Comparison with Related Compounds
Comparing 3-Fluoro-3-methylazetidine hydrochloride with structurally related compounds provides insights into the significance of its specific structural features.
Comparative Analysis with Azetidine Derivatives
The following table presents a comparison between 3-Fluoro-3-methylazetidine hydrochloride and related compounds:
| Compound | Molecular Weight | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 3-Fluoro-3-methylazetidine hydrochloride | 125.57 g/mol | Fluorine and methyl at C3, HCl salt | Enhanced metabolic stability, building block in synthesis |
| 3-Fluoro-3-phenylazetidine hydrochloride | 187.64 g/mol | Phenyl group instead of methyl | Increased lipophilicity, different steric properties |
| 3-Fluoro-3-methylazetidine hydrobromide | 170.02 g/mol | Bromide instead of chloride counter-ion | Different solubility profile, similar core structure |
| 3-Methylazetidine hydrochloride | 107.57 g/mol | Lacks fluorine at C3 | Different electronic properties, reduced metabolic stability |
This comparison highlights how subtle structural changes can significantly impact the physicochemical properties and potential applications of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume